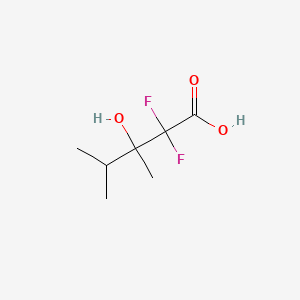

2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid

Beschreibung

2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid is a fluorinated β-hydroxy acid characterized by two fluorine atoms at the C2 position, a hydroxyl group at C3, and methyl substituents at C3 and C4. This unique structure combines electronegative fluorine atoms with polar and hydrophobic groups, making it a candidate for applications in medicinal chemistry and biocatalysis.

Eigenschaften

Molekularformel |

C7H12F2O3 |

|---|---|

Molekulargewicht |

182.16 g/mol |

IUPAC-Name |

2,2-difluoro-3-hydroxy-3,4-dimethylpentanoic acid |

InChI |

InChI=1S/C7H12F2O3/c1-4(2)6(3,12)7(8,9)5(10)11/h4,12H,1-3H3,(H,10,11) |

InChI-Schlüssel |

WUKIRNRZOMUFKV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C)(C(C(=O)O)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 3-hydroxy-3,4-dimethylpentanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One potential route is the catalytic hydrogenation of a fluorinated intermediate, followed by hydrolysis to yield the desired product. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions.

Major Products Formed

Oxidation: Formation of 2,2-difluoro-3-oxo-3,4-dimethylpentanoic acid.

Reduction: Formation of 2,2-difluoro-3-hydroxy-3,4-dimethylpentanol.

Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-3-hydroxy-3,4-dimethylpentanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features of 2,2-difluoro-3-hydroxy-3,4-dimethylpentanoic acid with related compounds from the evidence:

Key Research Findings from Analogs

Enzyme Inhibition: β-Amino acids with 4,4-dimethyl groups (e.g., (R)-3-amino-4,4-dimethylhexanoic acid) exhibit nanomolar potency against influenza PB2, while trifluoromethyl substitutions reduce activity, highlighting the importance of substituent size . In D-box peptides, (S)-2-amino-4,4-dimethylpentanoic acid enhances binding affinity to Cdc20 by 6-fold, demonstrating fluorine’s role in optimizing hydrophobic interactions .

Microbial Production: (3R,2R)-3-Hydroxy-2,4-dimethylpentanoic acid is biosynthesized in E. coli and P. putida as a polyketide intermediate, suggesting the target compound could be engineered into microbial pathways .

Structural-Activity Relationships (SAR): Removal of a methyl group from 3-amino-4,4-dimethylpentanoic acid derivatives causes a 20-fold loss in cellular activity, underscoring the necessity of branched alkyl groups . Cycloalkyl side chains restore activity in peptide inhibitors, indicating conformational flexibility is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.